

Application Note: Quantification of Nifurtimox in Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Nifurtimox

Cat. No.: B10779291

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Abstract

This application note details a robust and sensitive method for the quantification of **Nifurtimox** in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring accurate measurement of **Nifurtimox** concentrations in a biological matrix. The method has been validated for a concentration range of 10.0 µg/L to 5000 µg/L.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Introduction

Nifurtimox is an antiparasitic agent primarily used in the treatment of Chagas disease, caused by the protozoan *Trypanosoma cruzi*.[\[5\]](#) It is also indicated for the treatment of sleeping sickness (African trypanosomiasis).[\[2\]](#)[\[3\]](#) Accurate and reliable quantification of **Nifurtimox** in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring to ensure efficacy and minimize toxicity. This document provides a detailed protocol for a sensitive and specific LC-MS/MS method for the determination of **Nifurtimox** in plasma.

Experimental

- **Nifurtimox** reference standard (Purity > 98%)

- **Nifurtimox** stable isotope-labeled internal standard (IS)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (LC-MS grade)
- Control human plasma
- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
- Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with a Turbolonspray® source or equivalent.[2]
- Analytical Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).[6]

A protein precipitation method is utilized for the extraction of **Nifurtimox** from plasma samples.
[1][2][3][4]

- Allow plasma samples to thaw at room temperature.
- To 50 µL of plasma, add 100 µL of the internal standard working solution (in acetonitrile).
- Vortex the mixture for 30 seconds to precipitate proteins.
- Centrifuge the samples at high speed (e.g., 2000 x g for 7 minutes) to pellet the precipitated proteins.[4]
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Table 1: Chromatographic Conditions

Parameter	Value
Column	C18 Reversed-Phase, 150 x 4.6 mm, 5 µm
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	40 °C
Gradient	Isocratic or gradient elution can be optimized

Table 2: Mass Spectrometry Conditions

Parameter	Nifurtimox	[³ H] Nifurtimox (IS)
Ionization Mode	Positive	Positive
MRM Transition (m/z)	288.3 → 148.0	296.3 → 156.0
Collision Energy (CE)	25 eV	25 eV
Declustering Potential (DP)	51 V	51 V

Note: MS parameters such as curtain gas, collision gas (CAD), ion source gas 1, and ion source gas 2 should be optimized for the specific instrument used.^[4]

Method Validation

The method was validated according to established guidelines for bioanalytical method validation.

The calibration curve was linear over the concentration range of 10.0 µg/L to 5000 µg/L.^{[1][2][3]}
^[4] A correlation coefficient (r^2) of >0.99 is typically achieved.

The intra- and inter-assay precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), low, medium, and high.

Table 3: Precision and Accuracy Data

QC Level	Concentration (µg/L)	Intra-assay Precision (%CV)	Inter-assay Precision (%CV)	Accuracy (%)
LLOQ	10.0	< 15%	10.1%	98.4 - 101%
Low QC	30.0	< 15%	< 15%	98.4 - 101%
Medium QC	400	< 15%	< 15%	98.4 - 101%
High QC	4000	< 15%	2.61%	98.4 - 101%

Data synthesized from reported validation ranges.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

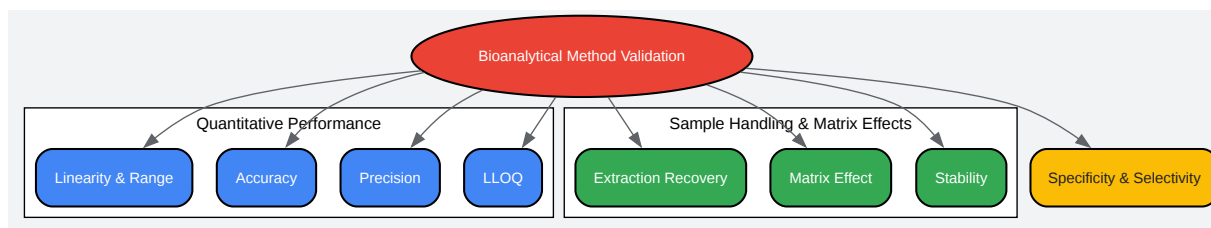
The extraction recovery of **Nifurtimox** from plasma was determined by comparing the analyte response in extracted samples to that of post-extraction spiked samples. Recoveries are generally close to 100%.[\[1\]](#)[\[5\]](#)

Workflow and Data Analysis

The overall workflow for the quantification of **Nifurtimox** in plasma is depicted in the following diagram.

Caption: Experimental workflow for **Nifurtimox** quantification in plasma.

The logical relationship of the key validation parameters assessed in this method is outlined below.



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Caption: Key parameters for bioanalytical method validation.

Data acquisition and processing are performed using the software supplied with the mass spectrometer. A calibration curve is constructed by plotting the peak area ratio of **Nifurtimox** to the internal standard against the nominal concentration of the calibration standards. The concentration of **Nifurtimox** in the QC and unknown samples is then determined from this calibration curve.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of **Nifurtimox** in plasma. The simple sample preparation procedure and rapid analysis time make it well-suited for high-throughput applications in a clinical or research setting. The method meets the requirements for bioanalytical method validation, ensuring the generation of high-quality data for pharmacokinetic and other related studies.^{[1][2][3]}

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